molecular formula C25H22N2OS2 B375117 (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone CAS No. 394226-54-1

(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B375117
CAS No.: 394226-54-1
M. Wt: 430.6g/mol
InChI Key: XXQXSYHWROCESG-UHFFFAOYSA-N
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Description

(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that showcases an intricate combination of chemical groups. This compound's unique structure presents numerous opportunities for exploration in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, various pathways can be employed. One method involves the coupling of 3-methyl-5-phenyl-1H-pyrazole with 4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a phenylthio group. The process requires precise conditions, including temperature regulation and specific solvents to promote the desired reactions. Purification techniques like column chromatography are essential for isolating the final product.

Industrial Production Methods

On an industrial scale, the synthesis might involve more efficient and scalable processes. Automated reactors and continuous flow systems could be utilized to ensure consistency and high yield. Quality control measures such as HPLC and NMR spectroscopy play a crucial role in verifying the compound's purity and structure.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone can undergo various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: : Involves reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Achieved using halogenated compounds or nucleophiles in the presence of suitable catalysts.

Major Products

The reactions primarily yield derivatives that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.

Scientific Research Applications

Chemistry

This compound's diverse chemical reactivity makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological contexts, its ability to interact with various biomolecules could be explored for potential biochemical applications or as a molecular probe.

Medicine

Potential medicinal applications include serving as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

Industry

Its stability and reactivity may find applications in materials science, such as developing new polymers or advanced materials with tailored properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone involves interaction with specific molecular targets, potentially altering pathways in biological systems. These interactions could affect enzymatic activity or signal transduction pathways, leading to observable biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-5-phenyl-1H-pyrazol-1-yl)methanone: : Shares the pyrazole core but lacks the thiophene and phenylthio groups, resulting in different reactivity and applications.

  • (4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Includes the thiophene and phenylthio groups, but has a simplified pyrazole structure.

  • (5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Combines elements of both structures but varies in its substitution pattern on the pyrazole ring.

Each of these compounds showcases unique properties that highlight the distinctiveness of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone.

Hope this covers everything you need to know about this compound. What else are you curious about?

Properties

IUPAC Name

(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS2/c1-17-24(29-20-13-6-3-7-14-20)23(18-10-4-2-5-11-18)27(26-17)25(28)22-16-19-12-8-9-15-21(19)30-22/h2-7,10-11,13-14,16H,8-9,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQXSYHWROCESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(S4)CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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